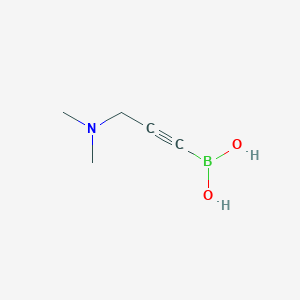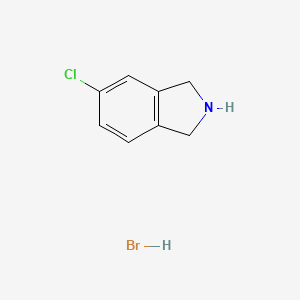
5-Chloroisoindoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroisoindoline hydrobromide is a chemical compound characterized by the presence of a chloro-substituted isoindoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroisoindoline hydrobromide typically involves the reaction of 5-chloroisoindoline with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction scheme is as follows:
5-Chloroisoindoline+Hydrobromic Acid→5-Chloroisoindoline Hydrobromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloroisoindoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert it into different isoindoline derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various isoindoline derivatives.
Substitution: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
5-Chloroisoindoline hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investig
Properties
CAS No. |
701300-67-6 |
|---|---|
Molecular Formula |
C8H9BrClN |
Molecular Weight |
234.52 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1H-isoindole;hydrobromide |
InChI |
InChI=1S/C8H8ClN.BrH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H |
InChI Key |
XBHBFSUAGULSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


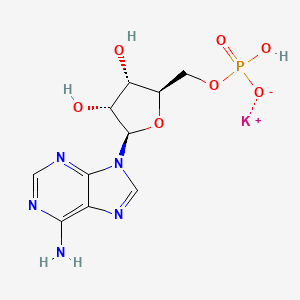


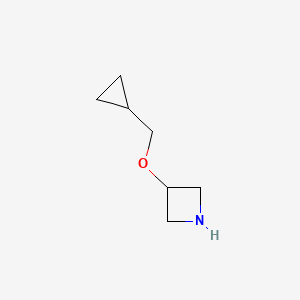
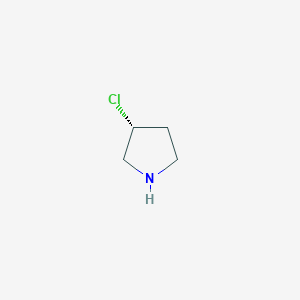




![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)
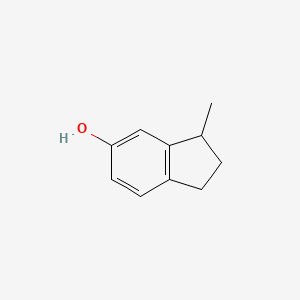
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)

